Vitamin D4 (22,23-Dihydroergocalciferol) is a naturally occurring, fungal-derived secosteroid synthesized via the UV irradiation of 22,23-dihydroergosterol. As an active Vitamin D Receptor (VDR) agonist, it shares structural similarities with Vitamin D2 and D3 but features a saturated C22-C23 bond and a specific methyl group at C24. In industrial and pharmaceutical research, Vitamin D4 is primarily procured as a specialized VDR ligand that uncouples targeted anti-proliferative and immunomodulatory activities from the severe hypercalcemic toxicity typically associated with mainstream Vitamin D therapies. Furthermore, its unique mass and retention characteristics make it a critical analytical standard for food science and sterol profiling, particularly in the accurate quantification of UV-irradiated fungal products [1].
Substituting Vitamin D3 (Cholecalciferol) or Vitamin D2 (Ergocalciferol) for Vitamin D4 fundamentally compromises both therapeutic research and analytical accuracy. In pharmacological applications, D3 and its active metabolites possess a high calcemic index; administering them at the supraphysiological doses required for oncology or autoimmune research reliably induces dose-limiting hypercalcemia and nephrocalcinosis [1]. Vitamin D4, conversely, exhibits a significantly shorter pharmacokinetic half-life and lower calcemic activity, permitting high-dose VDR activation without toxic calcium buildup. In analytical workflows, substituting D3 as an internal standard for fungal sterol analysis is a critical error: D4 naturally occurs in UV-irradiated mushrooms and co-elutes with D3 in standard HPLC-UV systems. Without procuring a pure Vitamin D4 reference standard to validate LC-MS/MS resolution, laboratories risk severe quantification errors due to peak overlap [2].
Vitamin D4 and its active metabolites demonstrate a tissue distribution comparable to Vitamin D3 but are characterized by a significantly shorter half-life and accelerated excretion rates. In vivo models indicate that while high-dose Vitamin D3 reliably induces toxic hypercalcemia and hypercalciuria, Vitamin D4 maintains VDR activation with a markedly lower calcemic index. This accelerated clearance prevents the cumulative calcium buildup that limits the therapeutic window of D3 [1].
| Evidence Dimension | Calcemic toxicity and pharmacokinetic half-life |
| Target Compound Data | Rapid excretion, shorter half-life, low risk of hypercalcemia at high doses |
| Comparator Or Baseline | Vitamin D3 (Prolonged half-life, high risk of grade 3/4 hypercalcemia at antiproliferative doses) |
| Quantified Difference | D4 allows supraphysiological dosing with significantly lower calcemic index than D3 |
| Conditions | In vivo high-dose administration models |
Procuring D4 is essential for drug discovery programs targeting cancer or secondary hyperparathyroidism where high-dose VDR activation is required without inducing dose-limiting hypercalcemia.
In routine HPLC-UV analysis of fungal extracts, Vitamin D4 co-elutes exactly with Vitamin D3. When researchers erroneously use D3 as an internal standard without a pure D4 reference to verify resolution, the overlapping peaks cause massive overestimation of D3 or failure to detect D4. Procuring pure Vitamin D4 (CAS 511-28-4) is quantitatively necessary to develop alternate mobile phases or LC-MS/MS methods (e.g., monitoring m/z 470.4 for derivatized D4 vs m/z 456.4 for D3) that resolve these secosteroids [1].
| Evidence Dimension | Chromatographic retention and mass-to-charge (m/z) resolution |
| Target Compound Data | Derivatized D4 (m/z 470.4), requires alternate mobile phase or MS for resolution |
| Comparator Or Baseline | Vitamin D3 (m/z 456.4), co-elutes with D4 in standard HPLC |
| Quantified Difference | 14 Da mass difference (m/z 470.4 vs 456.4) enables MS resolution despite HPLC co-elution |
| Conditions | GC-MS / LC-MS/MS and HPLC-UV of fungal sterol extracts |
Analytical labs must procure exact D4 standards to prevent false quantification in food science and pharmacognosy assays where D3 is traditionally used as an internal standard.
Vitamin D4 serves as the critical starting material for synthesizing 1-alpha-hydroxyvitamin D4 (1a-OH-D4), a potent therapeutic analog. Clinical and synthetic data show that 1a-OH-D4 effectively suppresses parathyroid hormone (PTH) levels (target range 130-240 pg/mL in renal patients) while exhibiting a fraction of the calcemic activity of 1a-OH-D3 or calcitriol. Procuring D4 rather than D2 or D3 is the only viable route to access the specific 22,23-dihydroergocalciferol backbone required for this class of low-toxicity drugs [1].
| Evidence Dimension | Synthetic precursor utility for PTH suppression drugs |
| Target Compound Data | Yields 1a-OH-D4 (low calcemic index, suppresses PTH effectively) |
| Comparator Or Baseline | Vitamin D3 (Yields 1a-OH-D3/calcitriol, high calcemic index) |
| Quantified Difference | D4 derivatives achieve target PTH suppression (130-240 pg/mL) with significantly lower incidence of hypercalcemia |
| Conditions | Synthesis of active analogs for end-stage renal disease / secondary hyperparathyroidism |
Pharmaceutical manufacturers must select D4 as a precursor to synthesize next-generation VDR agonists that avoid the patent and toxicity limitations of D3-derived compounds.
Vitamin D4 is the preferred backbone for synthesizing VDR ligands used in cancer research, as its rapid clearance and low calcemic index allow for the high, pulse-dosed administration required to inhibit tumor proliferation without causing fatal hypercalcemia [1].
Essential as a reference standard for LC-MS/MS and GC-MS workflows quantifying sterols in UV-irradiated mushrooms. It prevents the critical co-elution errors that occur when D3 is mistakenly used as an internal standard [2].
Procured as a direct precursor for 1-alpha-hydroxyvitamin D4 (1a-OH-D4), a drug formulated to suppress parathyroid hormone in end-stage renal disease patients while maintaining normal serum calcium levels [1].
Acute Toxic;Health Hazard